Neogambogic acid

描述

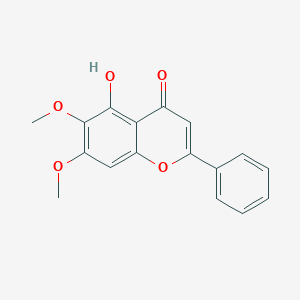

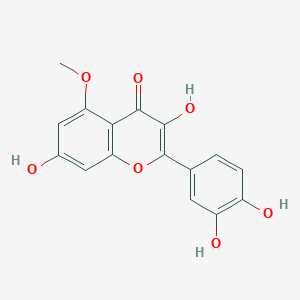

新山竹黄酸,也称为山竹黄酸,是一种天然存在的化合物,存在于藤黄属植物的树脂中,尤其是山竹黄果藤黄。该化合物因其强大的抗癌特性而备受关注。 新山竹黄酸是一种多异戊烯基黄酮,这类化合物以其多种生物活性而闻名,包括抗炎、抗菌和抗癌作用 .

生化分析

Biochemical Properties

Neogambogic acid has been found to interact with undecaprenyl diphosphate synthase (UPPS), an essential enzyme required for bacterial cell wall formation . It significantly inhibits the activity of UPPS in a dose-dependent manner . This interaction is characterized by this compound occupying the substrate binding pocket of UPPS, preventing the natural substrates from entering .

Cellular Effects

This compound has been shown to have significant inhibitory activity toward MRSA . It not only effectively inhibits planktonic MRSA strains in vivo and in vitro, but also has strong inhibitory effects on MRSA biofilms formation . In addition, it has been found to suppress the viability and spheroid formation ability of colorectal cancer (CRC) cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to reduce the expression of S. aureus virulence factors by inhibiting the saeRS two-component system . This results in the inhibition of MRSA invasion to the host . Furthermore, it induces apoptosis in human MCF-7 cells .

Temporal Effects in Laboratory Settings

While specific studies detailing the temporal effects of this compound in laboratory settings are limited, its inhibitory effects on MRSA and human MCF-7 cells have been observed in both in vivo and in vitro studies .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models are not well-documented. It has been demonstrated that this compound can improve E. faecalis-induced undesirable inflammation in a mouse infection model .

Metabolic Pathways

It has been found to inhibit the activity of UPPS, an enzyme involved in the synthesis of bacterial cell walls .

Transport and Distribution

It has been found to occupy the substrate binding pocket of UPPS, suggesting that it may be transported to the site of this enzyme .

Subcellular Localization

Given its interaction with UPPS, an enzyme located in the bacterial cell membrane, it may be localized to this region in bacterial cells .

准备方法

合成路线和反应条件: 新山竹黄酸的合成涉及多个步骤,从藤黄属植物的树脂提取开始。然后对树脂进行各种纯化工艺,以分离出新山竹黄酸。 合成路线通常涉及使用有机溶剂和色谱技术以达到高纯度 .

工业生产方法: 新山竹黄酸的工业化生产仍处于起步阶段。 生物技术方法的进步,如生物合成修饰,正在探索以提高新山竹黄酸的产量和纯度。 这些方法涉及使用基因改造微生物来大量生产该化合物 .

化学反应分析

反应类型: 新山竹黄酸会发生多种化学反应,包括氧化、还原和取代。 这些反应对于修饰该化合物以增强其生物活性并降低毒性至关重要 .

常用试剂和条件:

氧化: 使用常见的氧化剂,如高锰酸钾和过氧化氢。

还原: 使用还原剂,如硼氢化钠和氢化铝锂。

取代: 使用溴和氯等试剂的卤化反应很常见.

科学研究应用

新山竹黄酸在科学研究中有着广泛的应用:

化学: 用作合成具有潜在治疗益处的全新化合物的先驱。

生物学: 研究其在诱导癌细胞凋亡和抗菌特性方面的作用.

作用机制

新山竹黄酸主要通过诱导癌细胞凋亡来发挥其作用。它激活 Fas/FasL 途径,导致 caspase 的激活,caspase 是凋亡过程的关键。 此外,新山竹黄酸抑制 Akt 信号通路,导致线粒体氧化应激和细胞死亡 . 该化合物还靶向十一烷基焦磷酸合酶,这是一种对细菌细胞壁形成必不可少的酶,因此表现出抗菌特性 .

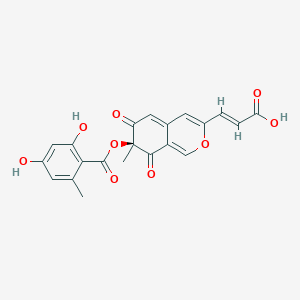

类似化合物:

山竹黄酸: 另一种存在于藤黄属植物中的多异戊烯基黄酮,以其抗癌特性而闻名.

山竹素: 一种具有强大的抗氧化和抗癌活性的黄酮衍生物。

独特性: 新山竹黄酸因其双重抗癌和抗菌特性而独树一帜。 它能够通过多种途径诱导凋亡,以及对多种癌细胞系的有效性,使其成为进一步研究和开发的有希望的候选者 .

相似化合物的比较

Gambogic Acid: Another polyprenylated xanthone found in Garcinia species, known for its anticancer properties.

Mangostin: A xanthone derivative with potent antioxidant and anticancer activities.

Uniqueness: Neo-gambogic acid is unique due to its dual anticancer and antibacterial properties. Its ability to induce apoptosis through multiple pathways and its effectiveness against a wide range of cancer cell lines make it a promising candidate for further research and development .

属性

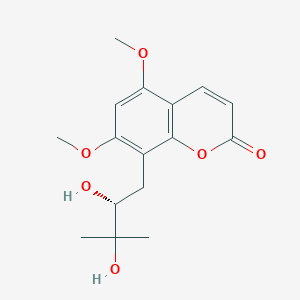

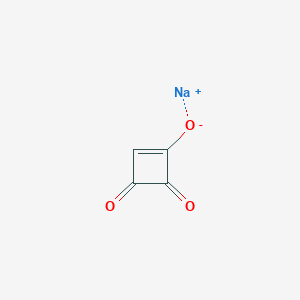

IUPAC Name |

(E)-4-[10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLDWFKHVHHINGR-FYJGNVAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93772-31-7 | |

| Record name | Neo-gambogic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093772317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,9-Trioxa-cyclopenta[a]naphthalen-8-one](/img/structure/B191875.png)

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)